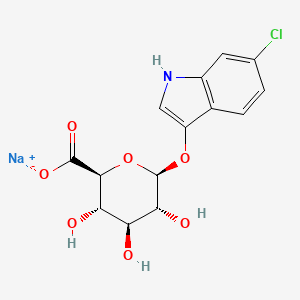

6-Chloro-3-indolyl beta-D-glucuronide sodium salt

描述

6-Chloro-3-indolyl beta-D-glucuronide sodium salt is a biochemical reagent widely used in scientific research. It is a chromogenic substrate for beta-glucuronidase, an enzyme that hydrolyzes glucuronides. This compound is particularly valuable in molecular biology and biochemistry for detecting beta-glucuronidase activity, which produces a color change upon enzymatic reaction .

作用机制

Target of Action

The primary target of 6-Chloro-3-indolyl beta-D-glucuronide sodium salt is the enzyme β-glucuronidase . This enzyme plays a crucial role in the metabolism of glucuronides, a family of compounds involved in the detoxification and elimination of potentially harmful substances in the body .

Mode of Action

This compound interacts with its target, β-glucuronidase, by serving as a chromogenic substrate . When cleaved by β-glucuronidase, it yields a salmon-colored precipitate , providing a visual indication of the enzyme’s activity.

Biochemical Pathways

The action of this compound primarily affects the glucuronidation pathway . This pathway is part of the body’s broader detoxification system, where glucuronic acid is conjugated to a variety of endogenous and exogenous substances to facilitate their excretion .

Pharmacokinetics

It is known to be soluble in water , which may influence its absorption and distribution in the body

Result of Action

The molecular effect of this compound’s action is the production of a salmon-colored precipitate upon cleavage by β-glucuronidase . This color change provides a visual readout of the enzyme’s activity, and can be used in various research and diagnostic applications .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be light-sensitive , and incompatible with oxidizing agents and heat . These factors should be taken into account when storing and using this compound.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-indolyl beta-D-glucuronide sodium salt typically involves the reaction of 6-chloroindole with beta-D-glucuronic acid in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes purification steps such as crystallization or chromatography to achieve the desired product quality .

化学反应分析

Types of Reactions

6-Chloro-3-indolyl beta-D-glucuronide sodium salt primarily undergoes hydrolysis reactions catalyzed by beta-glucuronidase. This hydrolysis results in the cleavage of the glucuronide moiety, producing 6-chloro-3-indole and D-glucuronic acid .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of beta-glucuronidase enzyme under physiological conditions (pH 7.0-7.5, 37°C). The reaction can be monitored by the appearance of a color change, indicating the formation of the hydrolysis products .

Major Products Formed

The major products formed from the hydrolysis of this compound are 6-chloro-3-indole and D-glucuronic acid .

科学研究应用

6-Chloro-3-indolyl beta-D-glucuronide sodium salt is extensively used in various scientific research fields:

Chemistry: It serves as a substrate in enzymatic assays to study the activity of beta-glucuronidase.

Biology: It is used in histochemical staining to detect beta-glucuronidase activity in tissues and cells.

Medicine: It aids in the diagnosis of diseases by detecting beta-glucuronidase activity in clinical samples.

Industry: It is employed in quality control processes to detect bacterial contamination in food and water samples

相似化合物的比较

6-Chloro-3-indolyl beta-D-glucuronide sodium salt is unique due to its specific chromogenic properties and sensitivity to beta-glucuronidase. Similar compounds include:

5-Bromo-4-chloro-3-indolyl beta-D-glucuronide sodium salt: Produces a blue color upon hydrolysis.

5-Bromo-6-chloro-3-indolyl beta-D-glucuronide cyclohexylammonium salt: Produces a magenta color upon hydrolysis

These compounds differ in their chromogenic properties, making them suitable for different applications based on the desired colorimetric response.

生物活性

6-Chloro-3-indolyl beta-D-glucuronide sodium salt (CAS Number: 216971-56-1) is a biochemical reagent extensively used in scientific research, particularly as a chromogenic substrate for the enzyme beta-glucuronidase. This compound plays a significant role in molecular biology and biochemistry, facilitating the detection of beta-glucuronidase activity through a colorimetric change.

Target Enzyme : The primary target of this compound is beta-glucuronidase , an enzyme that catalyzes the hydrolysis of glucuronides.

Mode of Action : Upon interaction with beta-glucuronidase, this compound undergoes hydrolysis, leading to the release of 6-chloro-3-indole and D-glucuronic acid. The enzymatic reaction results in a salmon-colored precipitate , which serves as an indicator of enzymatic activity.

Biochemical Pathways : The action of this compound primarily affects the glucuronidation pathway , which is crucial for drug metabolism and detoxification processes in biological systems.

Pharmacokinetics

This compound is known to be soluble in water, making it suitable for various laboratory applications. However, it is also light-sensitive, which can influence its stability and efficacy during experiments.

Applications in Scientific Research

This compound has diverse applications across several fields:

- Chemistry : Utilized as a substrate in enzymatic assays to study beta-glucuronidase activity.

- Biology : Employed in histochemical staining techniques to visualize beta-glucuronidase activity in tissues and cellular samples.

- Medicine : Aids in diagnosing diseases by detecting beta-glucuronidase levels in clinical samples, which can be indicative of certain pathological conditions.

- Industry : Used in quality control processes for detecting bacterial contamination in food and water samples.

Comparative Analysis with Similar Compounds

The unique chromogenic properties of this compound differentiate it from other similar compounds:

| Compound Name | Color Change Upon Hydrolysis | Applications |

|---|---|---|

| This compound | Salmon | Enzymatic assays, histochemical staining |

| 5-Bromo-4-chloro-3-indolyl beta-D-glucuronide sodium salt | Blue | Enzymatic assays |

| 5-Bromo-6-chloro-3-indolyl beta-D-glucuronide cyclohexylammonium salt | Magenta | Enzymatic assays |

Case Studies and Research Findings

- Enzymatic Assays : Studies have demonstrated the effectiveness of this compound as a substrate for measuring beta-glucuronidase activity. For instance, a study highlighted its use in assessing enzyme kinetics and substrate specificity under various conditions (pH, temperature) .

- Histochemical Staining : Research has shown that this compound can be utilized for visualizing enzyme activity within tissue sections. In one case study, researchers successfully employed it to detect beta-glucuronidase activity in liver tissues, providing insights into metabolic disorders .

- Clinical Diagnostics : The compound has been investigated for its potential use in clinical diagnostics. Elevated levels of beta-glucuronidase have been associated with certain diseases, making this substrate valuable for developing diagnostic assays .

属性

IUPAC Name |

sodium;(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO7.Na/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h1-4,9-12,14,16-19H,(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJBOHCDHSUOGKP-CYRSAHDMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClNNaO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。